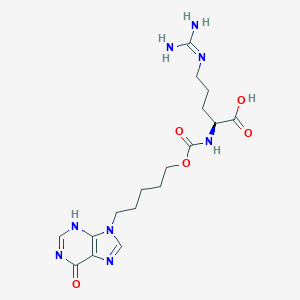

(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid

描述

PCF 39 是一种在各个科学领域引起关注的化合物,因其独特的性质和潜在应用而备受关注。它以其在阻燃方面的作用而闻名,并已被研究用于不同材料中的有效性。

准备方法

合成路线和反应条件

PCF 39 可以通过涉及尿素、磷酸和纤维素的反应合成。 PCF 39 的结构使用傅里叶变换红外光谱和扫描电子显微镜结合能谱仪确认 。反应条件通常包括受控温度和特定催化剂,以确保获得所需的产物。

工业生产方法

在工业环境中,PCF 39 的生产涉及大型反应器,在其中将反应物在受控条件下混合。该过程经过优化以最大限度地提高产量和纯度,通常包括净化和结晶步骤以获得最终产品。

化学反应分析

反应类型

PCF 39 会经历各种化学反应,包括:

氧化: PCF 39 在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 涉及 PCF 39 的还原反应通常需要特定的还原剂和条件。

取代: PCF 39 可以参与取代反应,其中某些官能团被其他官能团取代。

常见试剂和条件

与 PCF 39 反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。这些反应的条件各不相同,但通常涉及受控温度和 pH 值。

形成的主要产物

涉及 PCF 39 的反应形成的主要产物取决于反应类型。例如,氧化可能会产生不同的氧化衍生物,而取代反应可能会产生各种取代化合物。

科学研究应用

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies suggest that compounds similar to (S)-5-Guanidino-2-(((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid exhibit antiviral properties against various viral infections. The purine derivative structure is believed to interfere with viral replication processes. For instance, modifications to the purine base can enhance the binding affinity to viral polymerases, potentially leading to the development of new antiviral agents.

2. Cancer Research

The compound's structural similarity to nucleotides makes it a candidate for research in cancer therapeutics. It may function as an inhibitor of certain enzymes involved in nucleotide synthesis, thereby hindering cancer cell proliferation. Case studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Biochemical Applications

1. Enzyme Inhibition

(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid has been investigated for its potential role as an enzyme inhibitor. Specifically, it may inhibit enzymes like guanylate cyclase, which is crucial in the synthesis of cyclic GMP (cGMP), a signaling molecule involved in numerous physiological processes.

2. Metabolic Pathway Studies

This compound can be utilized in metabolic studies involving purine metabolism. Its incorporation into metabolic pathways allows researchers to trace metabolic fluxes and understand the regulation of purine nucleotide synthesis and degradation.

Molecular Biology Applications

1. Gene Expression Regulation

Research indicates that purine derivatives can influence gene expression by modulating signaling pathways associated with cAMP and cGMP levels. This modulation can affect transcription factors that regulate genes involved in cell growth and differentiation.

2. Drug Delivery Systems

The unique chemical structure of this compound makes it a potential candidate for drug delivery systems. Its ability to form stable complexes with nucleic acids may facilitate targeted delivery of therapeutic agents to specific cells or tissues.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Demonstrated inhibition of viral replication in vitro using modified purine derivatives similar to (S)-5-Guanidino compounds. |

| Study 2 | Cancer Cell Apoptosis | Found that derivatives induced apoptosis in breast cancer cells via caspase activation pathways. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of guanylate cyclase, affecting cGMP levels in cellular models. |

作用机制

PCF 39 发挥作用的机制涉及它与特定分子靶点和途径的相互作用。 在阻燃方面,PCF 39 促进材料表面形成炭层,该炭层充当热量和氧气的屏障,从而降低可燃性 。参与该过程的分子靶点和途径包括促进聚合物链的交联和碳化。

相似化合物的比较

类似化合物

磷酸化纤维素: 与 PCF 39 类似,磷酸化纤维素用于阻燃应用,并具有一些结构相似性.

聚苯并噁嗪复合材料: 这些包含 PCF 39 的复合材料与其他材料相比,表现出增强的热稳定性和降低的可燃性.

PCF 39 的独特性

PCF 39 由于其在促进阻燃方面的效率高以及在各种应用中的通用性而脱颖而出。其独特的结构使其能够有效地与不同的材料相互作用,使其成为研究和工业环境中宝贵的化合物。

生物活性

(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid, also known by its CAS number 104317-64-8, is a compound of significant interest in biochemical research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of (S)-5-Guanidino-2-(((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid is primarily attributed to its role as a guanidino derivative, which is known to interact with various biological targets. The compound's structure allows it to mimic natural substrates in enzymatic reactions, impacting pathways related to:

- Nitric Oxide Synthesis : It may influence nitric oxide synthase activity, which plays a crucial role in vascular regulation and neurotransmission.

- Protein Interactions : The guanidino group can facilitate interactions with proteins involved in signaling pathways, potentially modulating their activity .

1. Anticancer Potential

Research indicates that compounds similar to (S)-5-Guanidino derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that guanidino compounds can interfere with the cell cycle and promote programmed cell death through various signaling pathways .

2. Neuroprotective Effects

Preliminary studies suggest that (S)-5-Guanidino compounds may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. This is hypothesized to occur through the modulation of nitric oxide levels and reduction of oxidative stress in neuronal tissues .

3. Cardiovascular Benefits

Due to its potential role in enhancing nitric oxide production, (S)-5-Guanidino could contribute to improved cardiovascular health by promoting vasodilation and reducing blood pressure .

Case Study 1: Anticancer Activity

A study conducted on the effects of guanidino compounds on human cancer cell lines demonstrated that (S)-5-Guanidino derivatives significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Neuroprotection in Animal Models

In an experimental model of neurodegeneration, administration of (S)-5-Guanidino showed a marked reduction in neuronal loss and improvement in cognitive function. This effect was associated with decreased levels of inflammatory markers and enhanced antioxidant capacity .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-1H-purin-9-yl)pentoxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O5/c18-16(19)20-6-4-5-11(15(27)28)24-17(29)30-8-3-1-2-7-25-10-23-12-13(25)21-9-22-14(12)26/h9-11H,1-8H2,(H,24,29)(H,27,28)(H4,18,19,20)(H,21,22,26)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOOSQUBNBVHPO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146386 | |

| Record name | Pcf 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104317-64-8 | |

| Record name | Pcf 39 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104317648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pcf 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。